Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
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Overview
Description
Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole nucleus with a triazino moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indole or triazino compounds .
Scientific Research Applications
Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol: Shares a similar triazino-indole structure but differs in the substituents attached to the core structure.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity, commonly found in plants.
Uniqueness
Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C17H21N5OS |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C17H21N5OS/c1-5-11-6-7-13-12(8-11)15-16(22(13)4)19-17(21-20-15)24-9-14(23)18-10(2)3/h6-8,10H,5,9H2,1-4H3,(H,18,23) |
InChI Key |
VWKKXMVWXISUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC(C)C)C |
Origin of Product |
United States |
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